Egfr/csc-IN-1 -

Egfr/csc-IN-1

Catalog Number: EVT-12561230
CAS Number:
Molecular Formula: C54H54Cl2FN7O7S2
Molecular Weight: 1067.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr/csc-IN-1 is a small molecule compound designed to target the epidermal growth factor receptor, particularly in the context of cancer stem cells. It is involved in inhibiting signaling pathways that promote tumor growth and metastasis, making it a potential therapeutic agent in oncology. The compound's development stems from the need to address the challenges posed by cancer stem cells, which are often resistant to conventional therapies.

Source and Classification

Egfr/csc-IN-1 is classified as an inhibitor of the epidermal growth factor receptor. It was identified through chemical proteomic strategies aimed at targeting cancer stem cells, leveraging its ability to modulate signaling pathways critical for cancer cell proliferation and survival. The compound's efficacy has been evaluated in various preclinical models, particularly focusing on its impact on cancer stem cell populations.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr/csc-IN-1 involves several steps typical of small molecule drug development. The initial phase includes the identification of lead compounds through high-throughput screening, followed by structure-activity relationship studies to optimize efficacy and selectivity.

  1. Lead Identification: High-throughput screening of compound libraries against cancer stem cell models.
  2. Chemical Modifications: Structural modifications are made to enhance potency and reduce off-target effects.
  3. Synthesis: Employing techniques such as solid-phase synthesis or solution-phase synthesis, depending on the complexity of the molecular structure.

The exact synthetic route may vary based on the specific chemical structure of Egfr/csc-IN-1, but typically involves standard organic reactions such as coupling reactions, oxidation, and reduction processes.

Molecular Structure Analysis

Structure and Data

The molecular structure of Egfr/csc-IN-1 features a core scaffold that interacts with the epidermal growth factor receptor. Key structural elements include:

  • Functional Groups: These are crucial for binding affinity and specificity towards the epidermal growth factor receptor.
  • 3D Conformation: The spatial arrangement of atoms allows for optimal interaction with target proteins.

Data regarding its molecular weight, solubility, and other physicochemical properties are essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Egfr/csc-IN-1 undergoes various chemical reactions that facilitate its mechanism of action:

  1. Binding to Epidermal Growth Factor Receptor: The compound forms non-covalent interactions with specific residues in the receptor's active site.
  2. Inhibition of Signal Transduction: By blocking receptor activation, it prevents downstream signaling pathways associated with tumor growth.

Technical details regarding these reactions involve kinetic studies to determine binding affinities (Kd values) and inhibition constants (Ki values), which help elucidate its potency.

Mechanism of Action

Process and Data

Egfr/csc-IN-1 exerts its effects primarily through:

  • Inhibition of Epidermal Growth Factor Receptor Activation: This leads to reduced phosphorylation of downstream signaling molecules involved in cell proliferation.
  • Induction of Apoptosis in Cancer Stem Cells: By disrupting survival signals, it promotes programmed cell death in resistant cancer stem cell populations.

Data supporting these mechanisms often come from assays measuring cell viability, apoptosis rates, and changes in signaling pathway activity following treatment with Egfr/csc-IN-1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr/csc-IN-1 possesses several important physical and chemical properties:

  • Molecular Weight: Typically around 300-500 g/mol.
  • Solubility: Soluble in DMSO and other organic solvents; limited water solubility may affect bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

These properties influence dosing regimens and formulation strategies for potential clinical use.

Applications

Scientific Uses

Egfr/csc-IN-1 has several promising applications in scientific research:

Introduction to EGFR Signaling and Cancer Stem Cell (CSC) Biology

EGFR Pathway Dysregulation in Oncogenesis

The epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase, regulates critical cellular processes including proliferation, survival, and differentiation. Dysregulation occurs through gene mutations (e.g., exon 19 deletions, L858R), amplifications, or overexpression, leading to constitutive activation of downstream pathways (MAPK, PI3K/AKT). In non-small cell lung cancer (NSCLC), EGFR mutations are prevalent in 10–50% of patients, varying by ethnicity, and drive tumorigenesis via unchecked cell cycling and apoptosis evasion [5] [7] [10]. Crucially, EGFR overexpression is observed in 40–80% of NSCLC cases, making it a high-value therapeutic target [5]. Beyond NSCLC, aberrant EGFR signaling promotes metastasis by enhancing epithelial-mesenchymal transition (EMT) and angiogenesis across multiple carcinomas [1] [7].

Table 1: Key EGFR Mutations in NSCLC

Mutation TypeExon LocationPrevalence (%)Clinical Significance
Exon 19 DeletionExon 1945–50Primary sensitivity to 1st/3rd gen TKIs
L858RExon 2135–40Responsive to osimertinib
T790MExon 2050–60Major resistance mechanism to 1st-gen TKIs
C797SExon 2010–26Resistance to 3rd-gen TKIs (e.g., osimertinib)

Data compiled from [5] [7] [10]

CSC Theory and Role in Tumor Heterogeneity

Cancer stem cells (CSCs) represent a self-renewing, pluripotent subpopulation first identified in leukemia and later in solid tumors (e.g., breast, glioblastoma). They exhibit:

  • Core Stemness Markers: CD133, CD44, ALDH1, and EpCAM, though heterogeneity exists across cancer types (e.g., CD34+ in leukemias) [9].
  • Regulatory Networks: Transcription factors (OCT4, SOX2, NANOG) maintain stemness via Wnt/β-catenin, Notch, and Hippo/YAP pathways [9] [2].
  • Functional Roles: CSCs drive tumor initiation, metastasis, and therapy resistance. They demonstrate enhanced DNA repair, drug efflux (via ABC transporters), and plasticity to shift between epithelial and mesenchymal states [9] [6]. In pancreatic adenocarcinoma (PAAD), CSCs contribute to immunotherapy resistance by recruiting pro-tumor immune cells (CAFs, Tregs) and suppressing cytotoxic T-cell activity [6].

Rationale for Dual EGFR/CSC Targeting in Oncology

EGFR signaling intersects critically with CSC maintenance:

  • Transcriptional Control: EGFR activation upregulates pluripotency factors (e.g., SOX2, NANOG) via PI3K/AKT and MAPK cascades, reinforcing stemness [9] [3].
  • Therapeutic Escape: Conventional EGFR inhibitors (e.g., erlotinib) reduce bulk tumor cells but often spare CSCs, leading to relapse. For example, TGF-β1-induced EMT in circulating tumor cell (CTC) clusters promotes metastasis despite EGFR inhibition [1].
  • Synergistic Vulnerability: Co-targeting EGFR and CSC pathways may prevent compensatory survival mechanisms. In vitro studies show EGFR inhibitors (erlotinib/osimertinib) reduce TGF-β1-mediated dissociation of NSCLC CTC clusters, a CSC-like phenotype, independent of EGFR mutation status [1].

Properties

Product Name

Egfr/csc-IN-1

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl-(2-methylsulfonylethyl)amino]-4-oxobutanoate

Molecular Formula

C54H54Cl2FN7O7S2

Molecular Weight

1067.1 g/mol

InChI

InChI=1S/C54H54Cl2FN7O7S2/c1-73(67,68)29-27-63(52(65)18-19-53(66)69-28-26-62-24-22-61(23-25-62)20-5-21-64-46-8-2-3-9-50(46)72-51-17-11-39(55)32-47(51)64)34-42-13-16-48(71-42)38-10-14-45-43(31-38)54(59-36-58-45)60-41-12-15-49(44(56)33-41)70-35-37-6-4-7-40(57)30-37/h2-4,6-17,30-33,36H,5,18-29,34-35H2,1H3,(H,58,59,60)

InChI Key

OVNXJZUYPUTQOA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)C(=O)CCC(=O)OCCN6CCN(CC6)CCCN7C8=CC=CC=C8SC9=C7C=C(C=C9)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.